molecular formula C8H17ClN2O B1395267 N-ethylpiperidine-3-carboxamide hydrochloride CAS No. 112989-90-9

N-ethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1395267
CAS No.: 112989-90-9
M. Wt: 192.68 g/mol
InChI Key: DHJDLUKPYJULQY-UHFFFAOYSA-N
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Description

N-Ethylpiperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring and an ethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-ethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJDLUKPYJULQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylpiperidine-3-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through various methods, including catalytic and non-catalytic amidation, as well as transamidation . The reaction conditions often involve the use of coupling reagents or catalysts to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

N-ethylpiperidine-3-carboxamide hydrochloride is characterized by its piperidine ring and carboxamide functional group. Its molecular formula is C8H16N2OHClC_8H_{16}N_2O\cdot HCl, with a molecular weight of approximately 192.69 g/mol. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for biological applications.

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact with biological targets, making it a candidate for developing drugs that target central nervous system disorders and metabolic diseases .
  • CNS Activity :
    • Studies indicate that derivatives of piperidine, including this compound, exhibit potential central nervous system (CNS) activity. This has led to investigations into its use in treating conditions such as anxiety and depression .
  • Antidiabetic Properties :
    • Research has shown that this compound may possess antidiabetic properties, making it a subject of interest for developing treatments for diabetes mellitus.

Biochemical Applications

  • Peptide Synthesis :
    • This compound is utilized as a condensing reagent in peptide synthesis. It facilitates the formation of amide bonds between amino acids, which is essential for constructing peptides and proteins .
  • Crosslinking Agents :
    • The compound acts as a crosslinker in biochemical research, allowing for the conjugation of biomolecules such as proteins and nucleic acids. This application is vital for creating hybrid molecules with tailored properties for research and therapeutic purposes .
  • Nucleic Acid Modification :
    • It plays a role in modifying nucleic acids, enhancing the visualization and tracking of DNA and RNA molecules through selective labeling techniques .

Case Studies and Research Findings

A variety of studies have documented the effectiveness of this compound in different applications:

  • Peptide Bond Formation : A study demonstrated the successful use of this compound in forming peptide bonds under aqueous conditions, showcasing its utility in synthesizing biologically active peptides .
  • CNS Drug Development : Research focused on synthesizing new piperidine derivatives has highlighted the potential of this compound as a precursor for drugs targeting CNS-related disorders. These derivatives have shown promising results in preclinical models .

Mechanism of Action

The mechanism of action of N-ethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Molecular Properties :

  • Molecular Formula : C₈H₁₇ClN₂O (inferred from structural analogs in , and 15) .

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N-ethylpiperidine-3-carboxamide hydrochloride and its closest analogs:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Differences
This compound Not explicitly provided C₈H₁₇ClN₂O Ethyl (N), carboxamide (C3) ~192.69 (calculated) Reference compound; balanced lipophilicity due to ethyl and carboxamide groups.
3-Ethylpiperidine-3-carboxylic acid hydrochloride 116140-22-8 C₈H₁₆ClNO₂ Ethyl (C3), carboxylic acid (C3) 193.67 Carboxylic acid instead of carboxamide; higher acidity and lower solubility in nonpolar solvents .
N-(2-Methylpropyl)piperidine-3-carboxamide hydrochloride 937725-08-1 C₁₀H₂₁ClN₂O 2-Methylpropyl (N), carboxamide (C3) 220.74 Bulkier N-substituent; increased lipophilicity and potential for enhanced membrane permeability .
Piperidine-4-carboxamide hydrochloride 39674-99-2 C₆H₁₃ClN₂O Carboxamide (C4) 164.63 Carboxamide at position 4; altered steric and electronic effects on ring conformation .
Ethyl 3-Methylpiperidine-3-carboxylate hydrochloride 176523-95-8 C₉H₁₈ClNO₂ Ethyl ester (C3), methyl (C3) 207.70 Ester group increases hydrolytic instability compared to carboxamide derivatives .

Structural and Functional Insights

  • Positional Isomerism : Shifting the carboxamide group from position 3 (as in the target compound) to position 4 (e.g., piperidine-4-carboxamide hydrochloride) alters hydrogen-bonding patterns and receptor interactions .
  • Substituent Effects: Ethyl vs. Carboxamide vs. Carboxylic Acid: Carboxamide derivatives generally exhibit greater metabolic stability compared to carboxylic acids, which may ionize at physiological pH, reducing bioavailability .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Carboxamide derivatives typically have lower aqueous solubility than their carboxylate or hydrochloride salt counterparts but better solubility in organic solvents .
  • Stability : Ester-containing analogs (e.g., ethyl 3-methylpiperidine-3-carboxylate hydrochloride) are prone to hydrolysis under acidic or basic conditions, limiting their utility in oral formulations .

Biological Activity

N-ethylpiperidine-3-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C8H16N2O·HCl
Molecular Weight: 192.69 g/mol
CAS Number: 112989-90-9

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action is believed to involve:

  • Hydrogen Bonding: The compound can form hydrogen bonds with active-site residues of target proteins, influencing their conformation and function.
  • Hydrophobic Interactions: These interactions may enhance binding affinity to specific receptors or enzymes, modulating their activity.

1. Antiviral Activity

Recent studies have shown that derivatives of piperidine compounds, including this compound, exhibit promising antiviral properties. For instance, related compounds demonstrated significant inhibitory effects against HIV-1 protease, suggesting potential therapeutic applications in antiviral drug development .

2. Cytotoxicity

A cytotoxicity assay using the CCK-8 method evaluated the effects of this compound on cell viability. The compound was tested on 293T cells, revealing a dose-dependent reduction in cell viability, indicating potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
This compoundC8H16N2O·HClAntiviral, cytotoxicity
3-EthylpiperidineC8H17NCNS effects
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochlorideC15H20ClF2N2ONeurological disorders treatment

Case Study 1: Antiviral Screening

In a study focused on the antiviral properties of piperidine derivatives, this compound was included in a screening panel against various viral targets. The results indicated that modifications to the piperidine scaffold could enhance antiviral efficacy, particularly against HIV .

Case Study 2: In Vitro Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The IC50 values were determined using a standard CCK-8 assay protocol, demonstrating significant activity against specific cancer types .

Q & A

Q. How can researchers synthesize N-ethylpiperidine-3-carboxamide hydrochloride with high purity?

Methodological Answer: The synthesis typically involves amination of a piperidine precursor. For example, direct amination of a brominated intermediate (e.g., 3-bromo-piperidine) with ethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the carboxamide intermediate. Subsequent hydrochloric acid treatment produces the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity. Analytical validation using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >98% .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR (D2 _2O or DMSO-d6_6) identify proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm and piperidine ring protons at δ 2.8–3.5 ppm).
  • Mass Spectrometry (HRMS): ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]+^+) and isotopic pattern.
  • FT-IR: Peaks at ~1650 cm1^{-1} (amide C=O stretch) and 2500–3000 cm1^{-1} (HCl salt N-H stretches) validate functional groups .

Q. How should stability studies be designed to assess the compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines).
  • Analytical Monitoring: Use HPLC at intervals (0, 1, 3, 6 months) to track degradation (e.g., hydrolysis of the amide bond). Impurity profiling via LC-MS identifies degradation products like piperidine-3-carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis: Cross-validate experimental conditions (e.g., cell lines, assay pH, and solvent controls) from conflicting studies.
  • Dose-Response Curves: Perform EC50_{50}/IC50_{50} assays across multiple concentrations to identify non-linear effects.
  • Structural Dynamics: Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity variations to targets like NMDA receptors, accounting for protonation states in physiological pH .

Q. What strategies optimize the compound’s selectivity for neurological targets over off-site receptors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications to the ethyl group or piperidine ring.
  • In Silico Screening: Apply ligand-based virtual screening (e.g., Schrödinger’s Phase) to predict off-target interactions.
  • Functional Assays: Use patch-clamp electrophysiology for NMDA receptor inhibition vs. α7-nAChR activity to quantify selectivity .

Q. How can degradation pathways be mapped under oxidative or hydrolytic stress?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to H2 _2O2_2 (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 60°C.
  • HPLC-MS/MS Analysis: Identify major degradation products (e.g., N-ethylpiperidine-3-carboxylic acid under basic conditions).
  • Mechanistic Probes: Use isotopically labeled 18O^{18}O-water to trace hydrolysis pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethylpiperidine-3-carboxamide hydrochloride
Reactant of Route 2
N-ethylpiperidine-3-carboxamide hydrochloride

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